

A Comparative Analysis of ^1H NMR Spectra for Pyrrole-2-Carbaldehyde Derivatives

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Compound of Interest

Compound Name: *1,5-dimethyl-1H-pyrrole-2-carbaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ^1H Nuclear Magnetic Resonance (NMR) spectral data for a series of pyrrole-2-carbaldehyde derivatives. The analysis focuses on the influence of various substituents at the N-1, C-3, C-4, and C-5 positions of the pyrrole ring on the chemical shifts (δ) of the ring protons, the aldehyde proton, and the N-H proton. This information is crucial for the structural elucidation and characterization of novel pyrrole-based compounds, which are significant scaffolds in medicinal chemistry and materials science.

Performance Comparison: ^1H NMR Data

The electronic environment of the protons in the pyrrole ring is highly sensitive to the nature and position of substituents. Electron-withdrawing groups (EWGs) generally lead to a downfield shift (higher ppm values) of the proton signals, while electron-donating groups (EDGs) cause an upfield shift (lower ppm values). The following table summarizes the ^1H NMR chemical shifts for a selection of pyrrole-2-carbaldehyde derivatives, allowing for a direct comparison of these electronic effects.

Substituent	Position	Solvent	δ (H-3) (ppm)	δ (H-4) (ppm)	δ (H-5) (ppm)	δ (CHO) (ppm)	δ (N-H) (ppm)
None	-	Acetone-d6	7.03	6.31	7.24	9.57	11.41
None	-	CDCl3	7.01	6.34	7.19	9.50	10.8 (broad)
N-Methyl	1	Not Specified	6.85	6.17	6.90	9.45	-
N-Ethyl	1	Not Specified	6.86	6.18	6.92	9.47	-
N-Hexyl	1	Not Specified	-	-	-	-	-
N-Pentafluorophenyl	1	Not Specified	6.55	6.45	7.15	9.55	-
3-Methyl	3	Not Specified	-	6.05	6.95	9.40	10.5 (broad)
3,4-Dimethyl	3, 4	Not Specified	-	-	6.85	9.35	10.4 (broad)
5-Methyl	5	Not Specified	6.80	6.05	-	9.30	10.3 (broad)
1,5-Diaryl	1, 5	CDCl3	6.78-6.98 (d)	7.29-7.96 (d)	-	9.44-9.86	-

Experimental Protocols

¹H NMR Spectroscopy

A standardized protocol is essential for the reliable acquisition and comparison of ¹H NMR data.

Instrumentation:

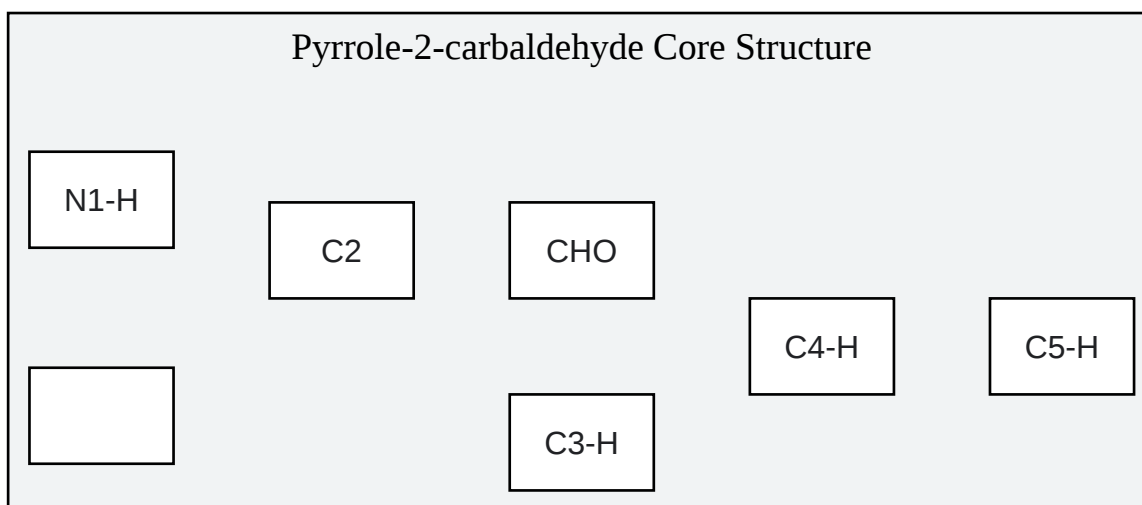
- NMR Spectrometer (e.g., 300 MHz or 400 MHz)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
- Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified pyrrole-2-carbaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.^[1]
- **Internal Standard:** Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ 0.00 ppm).
- **Homogenization:** Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.
- **Data Acquisition:** Acquire the ¹H NMR spectrum according to the standard operating procedures of the instrument. Key acquisition parameters to consider include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and resolution.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the signals to determine the relative number of protons. Determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard. Analyze the coupling constants (J) in Hertz (Hz) to elucidate the connectivity of the protons.

Visualization of Proton Numbering in Pyrrole-2-Carbaldehyde

The following diagram illustrates the standard numbering of the pyrrole ring and the assignment of protons for ¹H NMR analysis.



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Caption: General structure and proton labeling of pyrrole-2-carbaldehyde for ^1H NMR analysis.

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References

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